Methyl 1-Allylcyclopropanecarboxylate

Organic Synthesis Process Chemistry Purification

Methyl 1-allylcyclopropanecarboxylate (CAS 106434-82-6) is a cyclopropane carboxylate ester featuring a strained three-membered ring, a terminal allyl group at the 1-position, and a methyl ester moiety. With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol , this compound combines the reactivity of a strained carbocycle, an olefinic handle, and an ester functionality, positioning it as a strategic bifunctional intermediate for medicinal chemistry, agrochemical, and specialty chemical synthesis.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 106434-82-6
Cat. No. B008523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Allylcyclopropanecarboxylate
CAS106434-82-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)CC=C
InChIInChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
InChIKeyAJYOGWLOEUBATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Allylcyclopropanecarboxylate (CAS 106434-82-6): A Versatile Cyclopropane Building Block for Organic Synthesis


Methyl 1-allylcyclopropanecarboxylate (CAS 106434-82-6) is a cyclopropane carboxylate ester featuring a strained three-membered ring, a terminal allyl group at the 1-position, and a methyl ester moiety. With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1], this compound combines the reactivity of a strained carbocycle, an olefinic handle, and an ester functionality, positioning it as a strategic bifunctional intermediate for medicinal chemistry, agrochemical, and specialty chemical synthesis .

Why Generic Cyclopropane Esters Cannot Replace Methyl 1-Allylcyclopropanecarboxylate


Although the cyclopropane carboxylate ester class contains several commercially available members—including methyl cyclopropanecarboxylate (CAS 2868-37-3), ethyl 1-allylcyclopropanecarboxylate (CAS 344326-12-1), and tert-butyl 1-allylcyclopropanecarboxylate (CAS 108546-98-1)—these analogs differ significantly in both physicochemical properties and functional group availability. The absence of the allyl group in simple cyclopropane esters eliminates the terminal olefin handle required for C–C bond-forming reactions, while variation in the ester alkyl group alters boiling point, density, and lipophilicity . Direct substitution without adjusting synthetic routes can lead to reduced yields, unanticipated side reactions, or purification challenges .

Quantitative Differentiation Evidence for Methyl 1-Allylcyclopropanecarboxylate (CAS 106434-82-6)


Lower Boiling Point vs. Ethyl Ester Facilitates Distillative Purification

Methyl 1-allylcyclopropanecarboxylate exhibits a boiling point of 122 °C at atmospheric pressure , which is 52.4 °C lower than that of its ethyl ester analog (ethyl 1-allylcyclopropanecarboxylate, bp 174.4 °C at 760 mmHg) . This significant volatility difference allows for fractional distillation under milder conditions, reducing thermal decomposition risk and energy costs during large-scale purification.

Organic Synthesis Process Chemistry Purification

Higher Density vs. Methyl Cyclopropanecarboxylate Improves Liquid-Liquid Extraction

The predicted density of methyl 1-allylcyclopropanecarboxylate is 1.012 g/cm³ , which is 2.7% higher than that of the unsubstituted methyl cyclopropanecarboxylate (0.985 g/mL at 25 °C) . This higher density facilitates phase separation during aqueous workup, as the organic layer settles more readily, reducing emulsion formation and product loss.

Process Development Extraction Workup

Terminal Olefin Handle Enables Metathesis and Cross-Coupling Chemistry Absent in Non-Allyl Analogs

Unlike methyl cyclopropanecarboxylate or methyl 1-methylcyclopropanecarboxylate, which lack a terminal alkene, methyl 1-allylcyclopropanecarboxylate contains an allyl group that can participate in olefin cross-metathesis, hydroboration, and other alkene-specific transformations [1]. This structural feature provides a synthetic 'exit vector' for constructing more complex molecular architectures, a capability absent in non-allyl cyclopropane esters .

Medicinal Chemistry Chemical Biology Diversification

Unique Cyclopropyl-Allyl Rearrangement Pathway Yields Spirocyclic Products

In a study of 1-alkenylcyclopropanediazonium ion reactivity, the diazonium ion derived from methyl 1-allylcyclopropanecarboxylate (via nitrosocarbamate cleavage) underwent cyclopropyl-allyl transformation with 67–81% yield as the major pathway, alongside formation of alkylidenecyclopropanes (13–21%) and other products . This rearrangement pattern is specific to the allyl-substituted cyclopropane structure and is not observed with the 1-(3-butenyl)cyclopropanediazonium ion (35), where cyclization to a 2-methylene-5-hexenyl cation dominated, demonstrating a unique mechanistic manifold exploitable for constructing spirocyclic and ring-expanded products.

Physical Organic Chemistry Reaction Mechanism Diazonium Chemistry

Optimal Application Scenarios for Methyl 1-Allylcyclopropanecarboxylate (CAS 106434-82-6)


Heat-Sensitive Intermediate Scale-Up via Fractional Distillation

The 52.4 °C lower boiling point of methyl 1-allylcyclopropanecarboxylate relative to the ethyl ester [1] enables distillative purification at temperatures below 150 °C, reducing the risk of thermal degradation of sensitive cyclopropane-containing intermediates. This is critical for multi-kilogram scale syntheses of pharmaceutical precursors where product integrity must be maintained throughout purification.

High-Yield Aqueous Workup in Process Chemistry

With a density 2.7% higher than methyl cyclopropanecarboxylate [1], this compound settles more rapidly in aqueous-organic biphasic systems, minimizing emulsion formation and facilitating continuous-flow extraction setups. This property is advantageous for process development groups optimizing large-scale workup protocols.

Diversity-Oriented Synthesis Using the Allyl Handle

The terminal allyl group serves as a versatile handle for olefin cross-metathesis, hydroboration, and palladium-catalyzed coupling reactions, enabling the construction of diverse compound libraries from a single intermediate [1]. Medicinal chemistry teams can exploit this reactivity to explore structure-activity relationships around cyclopropane-containing scaffolds without resynthesizing the core structure.

Synthesis of Spirocyclic Building Blocks via Diazonium Rearrangement

The demonstrated 67–81% yield of cyclopropyl-allyl rearrangement upon diazotization of the derived amine [1] provides a direct route to spirocyclic and ring-expanded products that are otherwise challenging to access. This reactivity is unique to the 1-allyl substitution pattern and offers a strategic advantage in the synthesis of natural product-like and fragment-based screening libraries.

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